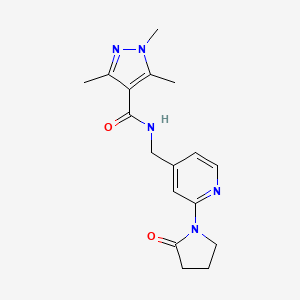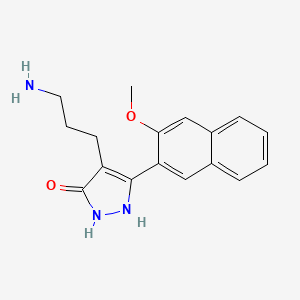![molecular formula C17H18N2O4S B2413003 N-[3-Methoxy-4-(2-Oxopyrrolidin-1-yl)phenyl]benzolsulfonamid CAS No. 941958-47-0](/img/structure/B2413003.png)
N-[3-Methoxy-4-(2-Oxopyrrolidin-1-yl)phenyl]benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a methoxy group, a pyrrolidinone ring, and a benzenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to have a wide range of biological activities .
Mode of Action
The pyrrolidine-2-one scaffold, a key structural feature of this compound, is known to interact with various biological targets . The interaction typically involves binding to the target protein, leading to changes in its function.
Biochemical Pathways
Compounds with a similar structure have been reported to influence a variety of biochemical pathways .
Result of Action
Compounds with a similar structure have been reported to have a wide range of biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 3-methoxy-4-aminophenol with 2-oxopyrrolidine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-[3-hydroxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide.
Reduction: Formation of N-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide: Unique due to its specific combination of functional groups.
N-[3-hydroxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide: Similar structure but with a reduced pyrrolidinone ring.
Uniqueness
The uniqueness of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group, pyrrolidinone ring, and benzenesulfonamide moiety makes it a versatile compound for various research applications.
This detailed article provides a comprehensive overview of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-16-12-13(9-10-15(16)19-11-5-8-17(19)20)18-24(21,22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKYYWVBEFVEDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412920.png)
![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)

![[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine](/img/structure/B2412928.png)

![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)
![2-Oxabicyclo[2.2.1]heptan-6-one](/img/structure/B2412932.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2412939.png)
![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)

![N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide](/img/structure/B2412942.png)
